

Application Notes and Protocols: BNT314 in Combination with Checkpoint Inhibitors

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Compound of Interest

Compound Name: NK314

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These application notes provide a comprehensive overview of the experimental design for evaluating the bispecific antibody BNT314 in combination with checkpoint inhibitors. Detailed protocols for key preclinical experiments are included to guide researchers in this area of immuno-oncology.

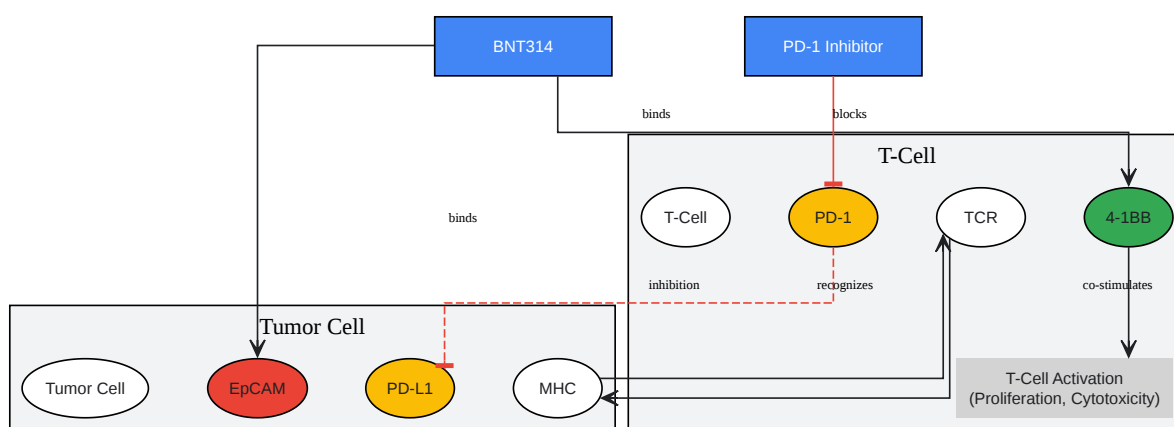
Introduction to BNT314

BNT314 is an investigational Fc-inert bispecific antibody that targets the tumor-associated antigen Epithelial Cell Adhesion Molecule (EpCAM) and the co-stimulatory receptor 4-1BB (CD137).[1] By simultaneously binding to EpCAM on tumor cells and 4-1BB on T cells, BNT314 facilitates a targeted activation of the immune system within the tumor microenvironment.[1] This mechanism is designed to enhance T-cell proliferation, survival, and cytotoxic activity against cancer cells.[1]

The combination of BNT314 with checkpoint inhibitors, such as those targeting the PD-1/PD-L1 axis, represents a promising strategy to further boost anti-tumor immunity.[2][3] While BNT314 provides a co-stimulatory signal to activate T cells, checkpoint inhibitors work by blocking the inhibitory signals that tumors use to evade the immune system.[2][4][5] This dual approach of "releasing the brakes" and "stepping on the gas" of the anti-tumor immune response has shown synergistic effects in preclinical models.[3][6]

Mechanism of Action: Signaling Pathway

The synergistic anti-tumor effect of BNT314 in combination with a PD-1 inhibitor is achieved through two distinct but complementary mechanisms of action. BNT314 crosslinks EpCAM-expressing tumor cells with 4-1BB-expressing T cells, leading to localized 4-1BB signaling and co-stimulation of cytotoxic T cells.[1] Concurrently, a PD-1 inhibitor blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, thereby preventing T-cell exhaustion and inactivation.



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Caption: Signaling pathway of BNT314 and a PD-1 inhibitor.

Preclinical Experimental Design and Protocols

A robust preclinical evaluation of BNT314 in combination with checkpoint inhibitors involves a series of in vitro and in vivo experiments to assess the mechanism of action, efficacy, and potential toxicities.

Preclinical Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of BNT314 in combination with a checkpoint inhibitor.

Caption: Preclinical experimental workflow for combination therapy.

In Vitro Co-culture and T-cell Function Assays

Objective: To evaluate the ability of BNT314 in combination with a checkpoint inhibitor to enhance T-cell activation, cytokine production, and cytotoxicity against EpCAM-expressing tumor cells.

Protocol:

- Cell Lines and Reagents:
 - EpCAM-positive tumor cell lines (e.g., MC38-hEpCAM).
 - Human Peripheral Blood Mononuclear Cells (PBMCs) or purified CD8+ T cells.
 - BNT314 antibody.
 - Anti-PD-1 or anti-PD-L1 antibody (e.g., pembrolizumab, nivolumab).
 - Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and IL-2).
- Co-culture Setup:
 - Plate EpCAM+ tumor cells in a 96-well plate and allow them to adhere overnight.
 - Isolate PBMCs or CD8+ T cells from healthy human donors.
 - Add the immune cells to the tumor cell culture at an appropriate effector-to-target (E:T) ratio (e.g., 10:1).
 - Add BNT314, the checkpoint inhibitor, or the combination at various concentrations. Include isotype control antibodies as negative controls.
- Incubation:

- Incubate the co-culture for 48-72 hours at 37°C and 5% CO₂.
- Readouts:
 - Cytokine Release: Collect the supernatant and measure the concentration of cytokines such as IFN- γ and TNF- α using ELISA or a multiplex bead array.
 - T-cell Activation: Harvest the cells and stain for T-cell activation markers like CD25, CD69, and granzyme B for analysis by flow cytometry.
 - Cytotoxicity: Measure tumor cell lysis using a lactate dehydrogenase (LDH) release assay or by staining for apoptosis markers like Annexin V and propidium iodide followed by flow cytometry.

In Vivo Syngeneic Mouse Model

Objective: To assess the anti-tumor efficacy of BNT314 in combination with a checkpoint inhibitor in a relevant animal model.

Protocol:

- Animal Model:
 - Use human EpCAM-transgenic mice to allow for the evaluation of a human EpCAM-targeting antibody.
 - Implant human EpCAM-expressing murine tumor cells (e.g., MC38-hEpCAM) subcutaneously.
- Treatment:
 - Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups:
 - Vehicle control
 - BNT314 alone
 - Anti-mouse PD-1 antibody alone

- BNT314 + anti-mouse PD-1 antibody
- Administer treatments via an appropriate route (e.g., intraperitoneal injection) at a predetermined schedule.
- Monitoring and Endpoints:
 - Measure tumor volume and body weight regularly.
 - Monitor animal health and survival.
 - At the end of the study, or at intermediate time points, tumors can be harvested for analysis.
- Tumor-Infiltrating Lymphocyte (TIL) Analysis:
 - Dissociate harvested tumors into single-cell suspensions.
 - Stain for various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, PD-1) and analyze the composition and activation state of TILs by flow cytometry.

Preclinical Data Summary

Preclinical studies have demonstrated that the combination of an EpCAMx4-1BB bispecific antibody with PD-1 blockade potentiates the anti-tumor immune response.^[3]

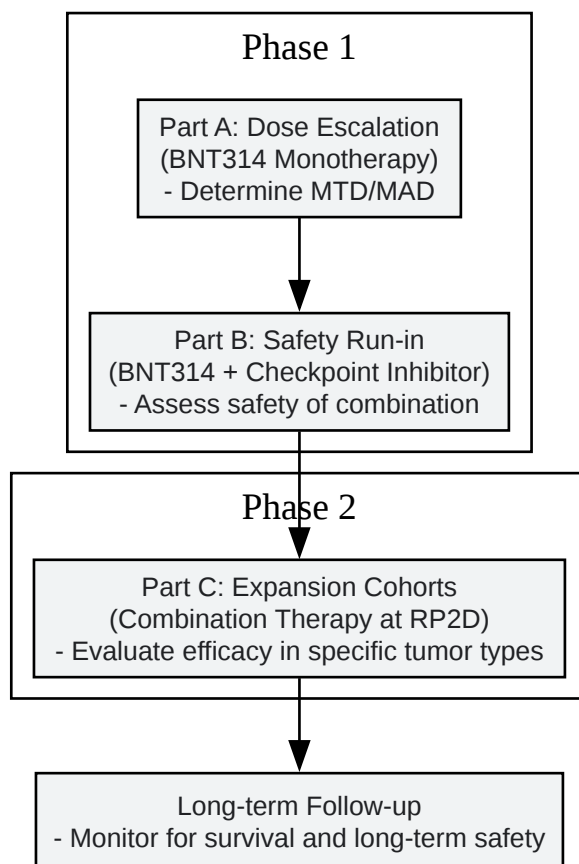
Parameter	BNT314 Alone	Checkpoint Inhibitor Alone	BNT314 + Checkpoint Inhibitor	Reference
In Vitro IFN- γ Secretion	Increased	Moderately Increased	Significantly Increased	[3]
In Vitro Granzyme B Expression in CD8+ T cells	Increased	Moderately Increased	Significantly Increased	[3]
In Vitro CD107a Expression in CD8+ T cells	Increased	Moderately Increased	Significantly Increased	[3]
In Vitro T-cell Mediated Tumor Cell Killing	Increased	Moderately Increased	Significantly Increased	[3]
Ex Vivo CD8+ TIL Expansion	Enhanced in some specimens	Enhanced in some specimens	Enhanced in a higher proportion of specimens	[3]
In Vivo Tumor Growth Delay (MC38-hEpCAM model)	Delayed Outgrowth	Minimal Effect	Significantly Delayed Outgrowth	[3][6]
In Vivo Mouse Survival (MC38-hEpCAM model)	Prolonged Survival	Minimal Effect	Significantly Prolonged Survival	[3][6]

Clinical Trial Design

Clinical trials are underway to evaluate the safety and efficacy of BNT314, both as a monotherapy and in combination with other immunotherapies, in patients with advanced solid tumors.[2][7]

Clinical Trial Workflow Example

The following diagram illustrates a typical three-part clinical trial design for evaluating a new combination therapy.



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Caption: Example of a clinical trial design for BNT314.

An ongoing clinical trial (NCT07079631) is investigating BNT314 in combination with BNT327 (a bispecific antibody targeting PD-L1 and VEGF-A) and chemotherapy in patients with metastatic colorectal cancer.[8] This study follows a similar three-part design:

- Part A (Phase 1, safety run-in, dose escalation): To determine the safety and recommended Phase 2 dose (RP2D) of BNT314 in combination with BNT327.
- Part B (Phase 1, dose optimization): To find the optimal dose of BNT314 when combined with BNT327 and standard-of-care chemotherapy.

- Part C (Phase 2, randomization): To evaluate the efficacy of the combination therapy compared to the standard of care.[8]

Conclusion

The combination of the EpCAMx4-1BB bispecific antibody BNT314 with checkpoint inhibitors holds significant promise for the treatment of solid tumors. The preclinical data strongly support a synergistic mechanism of action, leading to enhanced T-cell activation and anti-tumor efficacy. The ongoing clinical trials will be crucial in determining the safety and clinical benefit of this combination therapy in patients. The experimental designs and protocols outlined in these application notes provide a framework for researchers to further investigate and contribute to the development of this exciting class of cancer immunotherapies.

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